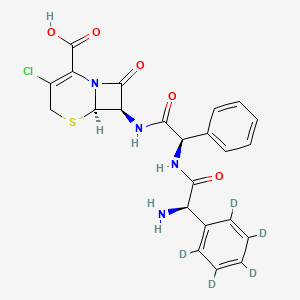
D-Phenylglycyl Cefaclor-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylglycyl Cefaclor-d5: is a semisynthetic antibiotic derivative of cefaclor, a second-generation cephalosporin. This compound is characterized by the addition of a D-phenylglycyl group to the cefaclor molecule, enhancing its pharmacokinetic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycyl Cefaclor-d5 involves the N-acylation of the side chain of cefaclor with D-phenylglycine. This process typically employs penicillin G acylase as a biocatalyst, which facilitates the coupling of the activated acyl donor with the nucleophile . The reaction conditions often include a controlled pH environment and specific temperature settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and product formation. The final product is then purified through crystallization and filtration techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: D-Phenylglycyl Cefaclor-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylglycyl moiety, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the cephalosporin core, impacting its antibacterial properties.
Substitution: Common in the modification of the side chains to enhance activity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various alkylating or acylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives with potentially enhanced or altered antibacterial activity .
Scientific Research Applications
D-Phenylglycyl Cefaclor-d5 has a wide range of applications in scientific research, including:
Mechanism of Action
D-Phenylglycyl Cefaclor-d5, like other cephalosporins, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The addition of the D-phenylglycyl group enhances the compound’s stability and resistance to degradation by beta-lactamases .
Comparison with Similar Compounds
- Cephalexin
- Cefazolin
- Cephalothin
- Cefuroxime axetil
- Cefotaxime
- Ceftriaxone
- Cefepime
- Ceftaroline
Comparison: D-Phenylglycyl Cefaclor-d5 is unique due to the addition of the D-phenylglycyl group, which enhances its pharmacokinetic properties and stability compared to other cephalosporins. This modification allows for better resistance to beta-lactamase degradation and potentially broader antibacterial activity .
Properties
Molecular Formula |
C23H21ClN4O5S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H21ClN4O5S/c24-14-11-34-22-17(21(31)28(22)18(14)23(32)33)27-20(30)16(13-9-5-2-6-10-13)26-19(29)15(25)12-7-3-1-4-8-12/h1-10,15-17,22H,11,25H2,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,22-/m1/s1/i1D,3D,4D,7D,8D |
InChI Key |
XLWILXSSHAKXHH-GZEOSQKHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)Cl)C(=O)O)N)[2H])[2H] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















